Cas no 34577-30-5 (2-methyl-1-(2-methylphenyl)propan-2-ol)
2-methyl-1-(2-methylphenyl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Methylphenyl)-2-methyl-2-propanol
- 2-Methyl-1-(o-tolyl)propan-2-ol
- 2-methyl-1-(2-methyl)phenylpropan-2-ol
- 2-methyl-1-(2-methylphenyl)propan-2-ol
- o-Tolyl-tert.-butylalkohol
- A814959
- EN300-1842231
- 2-methyl-1-(2-methylphenyl)-2-propanol
- SCHEMBL13722854
- 34577-30-5
-
- MDL: MFCD09965919
- Inchi: 1S/C11H16O/c1-9-6-4-5-7-10(9)8-11(2,3)12/h4-7,12H,8H2,1-3H3
- InChI Key: NWWKYANPAPELTR-UHFFFAOYSA-N
- SMILES: OC(C)(C)CC1C=CC=CC=1C
Computed Properties
- Exact Mass: 164.120115130g/mol
- Monoisotopic Mass: 164.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 20.2
2-methyl-1-(2-methylphenyl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427419-1 g |
1-(2-Methylphenyl)-2-methyl-2-propanol |
34577-30-5 | 1g |
€586.20 | 2023-06-16 | ||
| abcr | AB427419-5 g |
1-(2-Methylphenyl)-2-methyl-2-propanol |
34577-30-5 | 5g |
€1373.40 | 2023-06-16 | ||
| abcr | AB427419-1g |
1-(2-Methylphenyl)-2-methyl-2-propanol; . |
34577-30-5 | 1g |
€1621.70 | 2025-02-16 | ||
| abcr | AB427419-5g |
1-(2-Methylphenyl)-2-methyl-2-propanol |
34577-30-5 | 5g |
€1373.40 | 2023-09-04 | ||
| Enamine | EN300-1842231-1g |
2-methyl-1-(2-methylphenyl)propan-2-ol |
34577-30-5 | 1g |
$414.0 | 2023-09-19 | ||
| Enamine | EN300-1842231-5g |
2-methyl-1-(2-methylphenyl)propan-2-ol |
34577-30-5 | 5g |
$1199.0 | 2023-09-19 | ||
| Enamine | EN300-1842231-10g |
2-methyl-1-(2-methylphenyl)propan-2-ol |
34577-30-5 | 10g |
$1778.0 | 2023-09-19 | ||
| Enamine | EN300-1842231-0.05g |
2-methyl-1-(2-methylphenyl)propan-2-ol |
34577-30-5 | 0.05g |
$348.0 | 2023-09-19 | ||
| Enamine | EN300-1842231-0.1g |
2-methyl-1-(2-methylphenyl)propan-2-ol |
34577-30-5 | 0.1g |
$364.0 | 2023-09-19 | ||
| Enamine | EN300-1842231-0.25g |
2-methyl-1-(2-methylphenyl)propan-2-ol |
34577-30-5 | 0.25g |
$381.0 | 2023-09-19 |
2-methyl-1-(2-methylphenyl)propan-2-ol Suppliers
2-methyl-1-(2-methylphenyl)propan-2-ol Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 2-methyl-1-(2-methylphenyl)propan-2-ol
Introduction to 2-methyl-1-(2-methylphenyl)propan-2-ol (CAS No. 34577-30-5) and Its Emerging Applications in Chemical and Pharmaceutical Research
2-methyl-1-(2-methylphenyl)propan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 34577-30-5, is a significant organic compound that has garnered considerable attention in the fields of chemical synthesis and pharmaceutical research. This compound, characterized by its unique structural framework, exhibits a blend of functionalities that make it a versatile intermediate in the development of various chemical entities. The presence of both an isopropyl group and a methyl-substituted phenyl ring contributes to its distinct reactivity, enabling its application in diverse synthetic pathways.
The molecular structure of 2-methyl-1-(2-methylphenyl)propan-2-ol consists of a propan-2-ol backbone substituted with a phenyl ring at the first carbon position and an additional methyl group at the second carbon. This arrangement imparts a high degree of steric hindrance, which can be strategically exploited in organic transformations to achieve selective modifications. The compound’s aromaticity, coupled with its alkyl substituents, makes it an attractive candidate for further functionalization, thereby expanding its utility in medicinal chemistry.
In recent years, there has been a growing interest in exploring the pharmacological potential of 2-methyl-1-(2-methylphenyl)propan-2-ol. Researchers have been investigating its role as a precursor in the synthesis of novel bioactive molecules. Specifically, its structural motif has been incorporated into various scaffolds designed to interact with biological targets such as enzymes and receptors. Preliminary studies suggest that derivatives of this compound may exhibit properties relevant to therapeutic applications, including anti-inflammatory and analgesic effects.
The synthesis of 2-methyl-1-(2-methylphenyl)propan-2-ol typically involves multi-step organic reactions, often starting from commercially available aromatic precursors. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired carbon-carbon bonds with high efficiency. These techniques not only enhance the yield but also minimize unwanted byproducts, making the process more sustainable and scalable for industrial applications.
One of the most compelling aspects of 2-methyl-1-(2-methylphenyl)propan-2-ol is its adaptability in medicinal chemistry. The compound’s dual functionality allows for the introduction of diverse pharmacophores, enabling the design of molecules with tailored biological activities. For instance, modifications at the hydroxyl group or the aromatic ring can lead to compounds with enhanced solubility or improved metabolic stability. Such attributes are critical for developing drugs that can effectively reach their targets within biological systems.
Recent advancements in computational chemistry have further accelerated the exploration of 2-methyl-1-(2-methylphenyl)propan-2-ol’s potential. Molecular modeling studies have been instrumental in predicting how this compound might interact with biological macromolecules. These simulations provide valuable insights into binding affinities and mechanism-of-action, guiding experimental efforts toward more efficient drug discovery campaigns. The integration of computational tools with traditional synthetic approaches has created a powerful pipeline for generating novel therapeutic agents.
The pharmaceutical industry has taken note of 2-methyl-1-(2-methylphenyl)propan-2-ol’s promise as a building block for drug development. Several academic and industrial groups have patented methodologies for its synthesis and derivatives thereof. These patents underscore the commercial interest in leveraging this compound’s unique properties for creating next-generation therapeutics. As research progresses, it is anticipated that new applications will emerge, further solidifying its role as a cornerstone in chemical biology.
From an environmental perspective, the synthesis and application of 2-methyl-1-(2-methylphenyl)propan-2-ol align with green chemistry principles. Efforts are underway to optimize synthetic routes to reduce waste and energy consumption while maintaining high product purity. Such initiatives not only enhance sustainability but also contribute to cost-effective manufacturing processes. The development of eco-friendly methodologies is increasingly becoming a priority in chemical research, ensuring that advancements are made responsibly.
In conclusion, 2-methyl - 1 - ( 2 - methyl phen yl ) pro pan - 2 - ol ( CAS No . 34577 - 30 - 5 ) represents a fascinating compound with broad utility in chemical synthesis and pharmaceutical innovation . Its unique structural features , coupled with emerging research findings , position it as a valuable asset for future discoveries . As scientific understanding evolves , it is likely that this compound will continue to play a pivotal role in advancing both academic research and industrial applications .
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